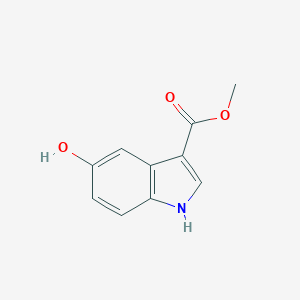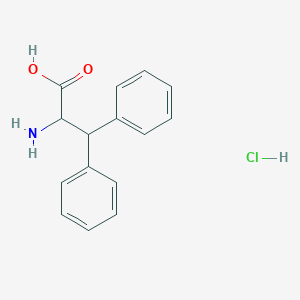
1-Hexanone, 6-(9-acridinylamino)-1-(4-(bis(2-chloroethyl)amino)phenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hexanone, 6-(9-acridinylamino)-1-(4-(bis(2-chloroethyl)amino)phenyl)-, also known as ACA, is a chemical compound that has been extensively studied for its potential applications in scientific research. ACA is a potent DNA intercalator and has been shown to have antitumor properties.
Mecanismo De Acción
1-Hexanone, 6-(9-acridinylamino)-1-(4-(bis(2-chloroethyl)amino)phenyl)- is a potent DNA intercalator, meaning that it binds to DNA and disrupts its structure. This disruption can lead to DNA damage and cell death, making 1-Hexanone, 6-(9-acridinylamino)-1-(4-(bis(2-chloroethyl)amino)phenyl)- a promising candidate for cancer treatment. 1-Hexanone, 6-(9-acridinylamino)-1-(4-(bis(2-chloroethyl)amino)phenyl)- has also been shown to inhibit the activity of topoisomerase II, an enzyme that plays a critical role in DNA replication and repair.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 1-Hexanone, 6-(9-acridinylamino)-1-(4-(bis(2-chloroethyl)amino)phenyl)- are complex and depend on a variety of factors, including the concentration of the compound, the type of cells it is interacting with, and the duration of exposure. Studies have shown that 1-Hexanone, 6-(9-acridinylamino)-1-(4-(bis(2-chloroethyl)amino)phenyl)- can induce DNA damage and cell death in tumor cells, while having minimal effects on normal cells. 1-Hexanone, 6-(9-acridinylamino)-1-(4-(bis(2-chloroethyl)amino)phenyl)- has also been shown to inhibit the growth and proliferation of cancer cells, making it a promising candidate for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 1-Hexanone, 6-(9-acridinylamino)-1-(4-(bis(2-chloroethyl)amino)phenyl)- is its potent antitumor properties. It has been shown to be effective against a wide range of cancer cell types and has minimal effects on normal cells. However, one of the limitations of 1-Hexanone, 6-(9-acridinylamino)-1-(4-(bis(2-chloroethyl)amino)phenyl)- is its complex synthesis method, which can be time-consuming and expensive. Additionally, 1-Hexanone, 6-(9-acridinylamino)-1-(4-(bis(2-chloroethyl)amino)phenyl)- has been shown to have some toxic effects on the liver, which can limit its use in certain types of experiments.
Direcciones Futuras
There are many potential future directions for research on 1-Hexanone, 6-(9-acridinylamino)-1-(4-(bis(2-chloroethyl)amino)phenyl)-. One area of interest is the development of new cancer treatments based on 1-Hexanone, 6-(9-acridinylamino)-1-(4-(bis(2-chloroethyl)amino)phenyl)-'s DNA intercalation properties. Researchers are also interested in studying the effects of 1-Hexanone, 6-(9-acridinylamino)-1-(4-(bis(2-chloroethyl)amino)phenyl)- on different types of cancer cells and exploring its potential for combination therapy with other cancer drugs. Additionally, there is interest in developing new synthesis methods for 1-Hexanone, 6-(9-acridinylamino)-1-(4-(bis(2-chloroethyl)amino)phenyl)- that are more efficient and cost-effective. Overall, 1-Hexanone, 6-(9-acridinylamino)-1-(4-(bis(2-chloroethyl)amino)phenyl)- is a promising candidate for cancer research and has the potential to make significant contributions to the field of oncology.
Métodos De Síntesis
The synthesis of 1-Hexanone, 6-(9-acridinylamino)-1-(4-(bis(2-chloroethyl)amino)phenyl)- involves several steps, including the reaction of 9-acridinecarboxaldehyde with 4-(bis(2-chloroethyl)amino)phenylacetic acid to produce 9-acridinylamino-4-(bis(2-chloroethyl)amino)phenylacetic acid. This intermediate is then reacted with 1-hexanone to produce 1-Hexanone, 6-(9-acridinylamino)-1-(4-(bis(2-chloroethyl)amino)phenyl)-. The synthesis of 1-Hexanone, 6-(9-acridinylamino)-1-(4-(bis(2-chloroethyl)amino)phenyl)- is a complex process that requires careful attention to detail and strict adherence to safety protocols.
Aplicaciones Científicas De Investigación
1-Hexanone, 6-(9-acridinylamino)-1-(4-(bis(2-chloroethyl)amino)phenyl)- has been extensively studied for its potential applications in scientific research. It has been shown to have antitumor properties and has been used in cancer research to study the effects of DNA intercalation on tumor cells. 1-Hexanone, 6-(9-acridinylamino)-1-(4-(bis(2-chloroethyl)amino)phenyl)- has also been used in studies of DNA damage and repair mechanisms, as well as in the development of new cancer treatments.
Propiedades
Número CAS |
125173-79-7 |
|---|---|
Nombre del producto |
1-Hexanone, 6-(9-acridinylamino)-1-(4-(bis(2-chloroethyl)amino)phenyl)- |
Fórmula molecular |
C29H31Cl2N3O |
Peso molecular |
508.5 g/mol |
Nombre IUPAC |
6-(acridin-9-ylamino)-1-[4-[bis(2-chloroethyl)amino]phenyl]hexan-1-one |
InChI |
InChI=1S/C29H31Cl2N3O/c30-17-20-34(21-18-31)23-15-13-22(14-16-23)28(35)12-2-1-7-19-32-29-24-8-3-5-10-26(24)33-27-11-6-4-9-25(27)29/h3-6,8-11,13-16H,1-2,7,12,17-21H2,(H,32,33) |
Clave InChI |
ZBXRYMWSCXGVMN-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCCCC(=O)C4=CC=C(C=C4)N(CCCl)CCCl |
SMILES canónico |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCCCC(=O)C4=CC=C(C=C4)N(CCCl)CCCl |
Otros números CAS |
125173-79-7 |
Sinónimos |
6-(acridin-9-ylamino)-1-[4-[bis(2-chloroethyl)amino]phenyl]hexan-1-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



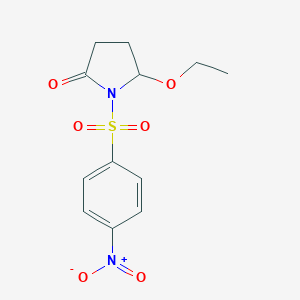
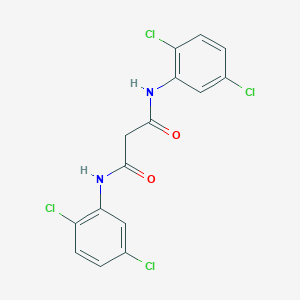

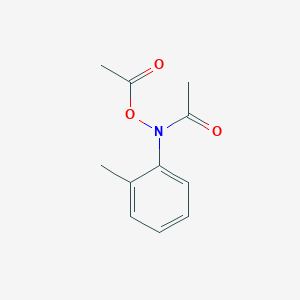
![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B58321.png)
![5-Methoxyimidazo[2,1-b]benzothiazole-2-carboxylic acid](/img/structure/B58322.png)
![3-[Cyclopentyl(ethyl)amino]phenol](/img/structure/B58323.png)
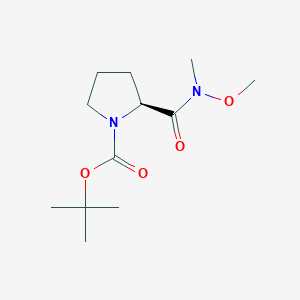
![6-Nitrobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B58327.png)
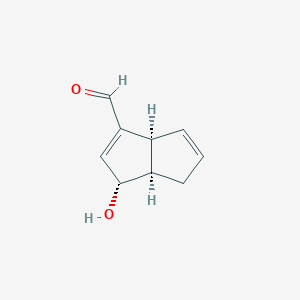
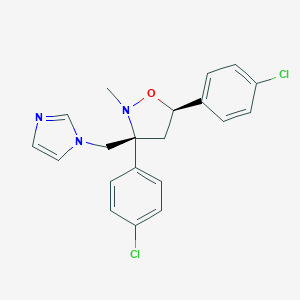
![(4-hydroxyphenyl) 7-[(1R,2R)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoate](/img/structure/B58332.png)
